4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide
Description
4-Methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 4-methoxyphenyl group. The sulfonamide moiety is attached to a benzene ring with methoxy (4-position) and methyl (3-position) substituents.
Properties
IUPAC Name |
4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-10-17(8-9-18(13)26-3)27(23,24)20-14-11-19(22)21(12-14)15-4-6-16(25-2)7-5-15/h4-10,14,20H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLSLGHLKPPOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzenesulfonyl chloride with an appropriate amine derivative, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the sulfonamide group would produce an amine derivative.
Scientific Research Applications
4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with analogs from the literature, focusing on substituent effects, synthesis, and biological activities.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Core Structure Variations :
- The target compound and compounds 27, 17, and 8 share the 5-oxopyrrolidin-3-yl core, which is associated with conformational rigidity and hydrogen-bonding capacity. In contrast, the oxazole derivative () employs a heterocyclic sulfamoyl group, likely enhancing metabolic stability .
Substituent Effects: Aromatic Rings: The 4-methoxyphenyl group in the target compound and compound 27 may enhance solubility via polar interactions, whereas the 4-ethoxyphenyl group in compound 17 introduces increased lipophilicity .
Biological Activity :
- Compound 27 demonstrated antioxidant activity (82% yield), suggesting that the 5-oxopyrrolidin-3-yl carbohydrazide scaffold contributes to radical scavenging . The target compound’s sulfonamide group may confer antimicrobial properties, as seen in oxazole-sulfonamide analogs (), though this requires experimental validation .
Synthesis and Yield: Pyrrolidinone derivatives (e.g., compound 27) are typically synthesized via condensation reactions (yields 82–89%), while sulfonamide linkages (e.g., compound 17) often involve nucleophilic substitution .
Research Findings and Implications
- Structural Insights: The 5-oxopyrrolidinone core and sulfonamide group in the target compound combine rigidity and polarity, advantageous for drug-like properties. Substituent tuning (e.g., methoxy vs. ethoxy) can modulate lipophilicity and bioavailability .
- Synthetic Feasibility : High yields reported for analogs (e.g., 82–89% in ) indicate scalable synthesis, critical for preclinical development .
Biological Activity
4-Methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a sulfonamide group, a pyrrolidinone ring, and methoxyphenyl substituents, which contribute to its unique chemical properties and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 404.5 g/mol. The structure incorporates functional groups that enhance its solubility and reactivity, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.5 g/mol |
| CAS Number | 946351-54-8 |
Enzyme Inhibition
One of the primary areas of research for this compound is its role as an inhibitor of carbonic anhydrase . Carbonic anhydrase is an enzyme critical in maintaining acid-base balance and facilitating respiration. Inhibition of this enzyme has therapeutic implications for conditions such as glaucoma and epilepsy, where regulation of intraocular pressure and neuronal excitability is essential.
Anticancer Properties
Preliminary studies have indicated that this compound may induce apoptosis in certain cancer cell lines . This suggests potential anti-cancer properties, warranting further investigation into its efficacy as a targeted therapy for various malignancies.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind selectively to carbonic anhydrase, altering its activity and leading to the desired physiological effects. The exact pathways and additional targets remain subjects of ongoing research.
Case Studies
Research has highlighted several case studies showcasing the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits carbonic anhydrase activity, with IC50 values indicating high potency.
- Cancer Cell Lines : Studies on various cancer cell lines revealed that treatment with the compound resulted in significant apoptosis rates, suggesting its potential as an anti-cancer agent.
- Pharmacokinetics : Investigations into the pharmacokinetic profile showed favorable absorption and distribution characteristics, supporting its viability for therapeutic use.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone core via cyclization of substituted acrylamides or β-keto esters. The sulfonamide group is introduced through nucleophilic substitution using chlorosulfonation followed by amine coupling. Critical steps include:
- Protecting Group Strategy : Methoxy groups require protection during sulfonation to prevent demethylation .
- Purification : Column chromatography or recrystallization is essential to isolate intermediates, with purity verified via HPLC or melting-point analysis .
- Yield Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tuned to minimize side products like over-sulfonated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR identifies methoxy (δ ~3.8 ppm) and sulfonamide (δ ~7.5–8.2 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidinone and aromatic regions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 445.15) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for sulfonamide (1330–1160 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) groups validate functional groups .
Q. How is crystallographic data for this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data are refined using SHELXL , which applies restraints for anisotropic displacement parameters and validates geometry via R-factor convergence (< 5%) . Tools like PLATON check for missed symmetry, and ORTEP visualizes thermal ellipsoids to assess disorder .
Advanced Research Questions
Q. How can SHELXL resolve structural ambiguities in the crystallographic analysis of this compound?
- Methodological Answer :
- Restraints and Constraints : SHELXL refines disordered methoxyphenyl groups using DFIX and DANG instructions to maintain bond lengths/angles .
- Twinning Detection : For non-merohedral twinning, the Hooft parameter in SHELXL evaluates data quality, with Rint < 0.05 indicating acceptable resolution .
- Validation : The CIF Check in WinGX flags outliers in bond distances (e.g., C-S bonds: 1.76–1.82 Å) and flags potential voids in the crystal lattice .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell-line specificity) or impurity profiles. Mitigation strategies include:
- Dose-Response Curves : Use IC50 values from ≥3 independent experiments to quantify antimitotic activity, as demonstrated in tricyclic sulfonamide analogues .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed sulfonamides) that may confound activity data .
- Computational Docking : Compare binding poses in tubulin (PDB: 1SA0) to rationalize potency differences caused by methoxy group orientation .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Replace the 3-methyl group with halogens (e.g., Cl, F) to enhance tubulin binding via hydrophobic interactions .
- Scaffold Modifications : Introduce a fused ring to the pyrrolidinone core, as seen in ABT-751 analogues, to improve metabolic stability .
- Pharmacokinetic Profiling : Assess logP (target: 2–3) and solubility (>50 µM in PBS) to balance bioavailability and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
